molecular formula C10H19N3O B13296121 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13296121
M. Wt: 197.28 g/mol
InChI Key: MFNRGZOHBBZTDE-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with tert-butoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with tert-butyl alcohol and other reagents under controlled conditions. One common method includes the use of tert-butyl alcohol as a protecting group, which is introduced through a reaction with a pyrazole derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3,5-dimethyl-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-7-9(11)8(2)13(12-7)6-14-10(3,4)5/h6,11H2,1-5H3

InChI Key

MFNRGZOHBBZTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC(C)(C)C)C)N

Origin of Product

United States

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